molecular formula C7H12N4OS B13886217 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Cat. No.: B13886217
M. Wt: 200.26 g/mol
InChI Key: RREJPYIWRUVJPM-UHFFFAOYSA-N
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Description

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or piperidine rings .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C7H12N4OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2,(H2,8,9)

InChI Key

RREJPYIWRUVJPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(S2)N

Origin of Product

United States

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